H-DL-Orn(Z)-OH

説明

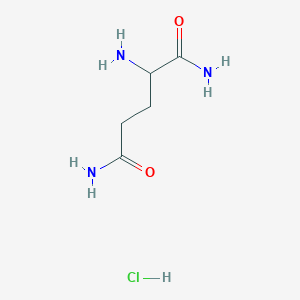

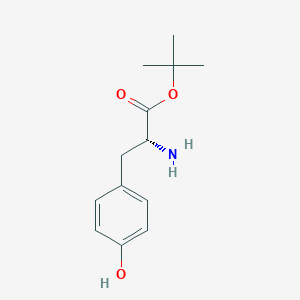

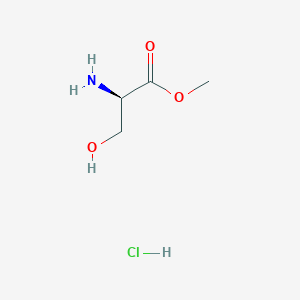

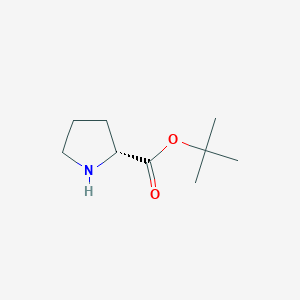

H-DL-Orn(Z)-OH is a type of amino acid derivative and reagent . It has a molecular weight of 266.3 .

Physical And Chemical Properties Analysis

H-DL-Orn(Z)-OH has a molecular weight of 266.29 g/mol . It has a predicted boiling point of 492.2±45.0 °C, a predicted density of 1.234±0.06 g/cm3, and a predicted pKa of 2.51±0.24 . The melting point is reported to be 256 °C .科学的研究の応用

Photocatalysis and Hydrogen Production

Research has shown the potential of ZnO/Zn(OH)₂ macrostructures in photocatalytic water splitting applications, highlighting their efficiency in hydrogen production. These macrostructures, prepared through hydrothermal methods, exhibit varying photoelectronic properties based on their morphology, affecting their photocatalytic activity (Wu et al., 2018).

Hydrogen Impurities in ZnO

A study using solid-state nuclear magnetic resonance spectroscopy explored intrinsic hydrogen impurities in zinc oxide (ZnO), crucial in its n-type conductivity. The study identified interstitial H species and H species substituting for oxygen ions (Wang et al., 2015).

Hydroxyl Radicals' Environmental Impact

The hydroxyl radical ((•)OH), an omnipresent and powerful oxidizing agent in various environmental compartments, has a significant role in immunity metabolism and reacting with pollutants and inhibitors. Understanding its sources, sinks, and interactions in natural waters and the atmosphere is crucial (Gligorovski et al., 2015).

Radiation Protection and Hydroxyl Radicals

Research indicates that hydrogen (H₂) may act as a radioprotector by reducing hydroxyl radicals (•OH) in irradiated tissues. H₂ showed a significant reduction in lipid peroxidation, protein carbonylation, and DNA damage, thus protecting male germ cells from radiation-induced loss (Chuai et al., 2012).

Photocatalytic Water Splitting

The Z-scheme photocatalyst sheets, using P-doped Zn0.5Cd0.5S1-x and Bi4NbO8Cl connected by carbon electron mediator, demonstrated efficient overall water splitting under ambient conditions. This innovative approach indicates a promising pathway for solar energy augmentation (Ng et al., 2021).

Safety And Hazards

特性

IUPAC Name |

5-amino-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O4/c14-8-4-7-11(12(16)17)15-13(18)19-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9,14H2,(H,15,18)(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGRWJVRLNJIMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-DL-Orn(Z)-OH | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。